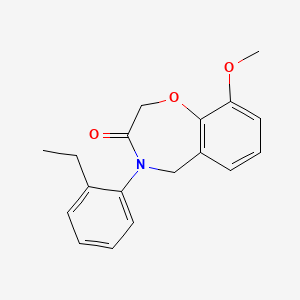

4-(2-ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Description

Properties

IUPAC Name |

4-(2-ethylphenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-3-13-7-4-5-9-15(13)19-11-14-8-6-10-16(21-2)18(14)22-12-17(19)20/h4-10H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMMJIFERKGPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CC3=C(C(=CC=C3)OC)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-(2-ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one may exhibit antidepressant effects. The benzoxazepine structure is often associated with serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders.

Anti-inflammatory Properties

Studies have shown that benzoxazepine derivatives can possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. Such properties make this compound a candidate for developing treatments for chronic inflammatory diseases.

Neuroprotective Effects

Preliminary research suggests that this compound may offer neuroprotective benefits. Its potential to protect neuronal cells from oxidative stress and apoptosis could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of benzoxazepine derivatives demonstrated that modifications at the 9-position significantly enhanced serotonin receptor affinity and antidepressant-like activity in animal models. The findings suggested that the introduction of an ethylphenyl group could optimize receptor interactions and improve therapeutic outcomes.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that derivatives of benzoxazepine exhibited significant inhibition of TNF-alpha production in macrophages. This was linked to the suppression of NF-kB signaling pathways, highlighting the compound's potential as an anti-inflammatory agent.

Research Findings

Recent investigations into the pharmacological properties of benzoxazepines have yielded promising results:

- Serotonin Receptor Modulation : Compounds with similar structures have been shown to selectively target serotonin receptors, which are crucial for mood regulation.

- Cytokine Inhibition : Research has indicated that these compounds can inhibit key inflammatory cytokines, suggesting their role in managing autoimmune conditions.

Mechanism of Action

The mechanism of action of 4-(2-ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-methylphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- 4-(2-ethylphenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Uniqueness

4-(2-ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-(2-ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS Number: 1396707-76-8) is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of approximately 297.35 g/mol. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities including potential therapeutic applications.

Antimicrobial Properties

Research indicates that certain benzoxazepines exhibit antimicrobial properties. For instance, cyclic hydroxamic acids related to this compound have been noted for their resistance against fungi and insects in various plant species. This suggests a potential for this compound to possess similar properties that could be explored further in agricultural applications or as a source of new antimicrobial agents .

Neuropharmacological Effects

Benzoxazepines are often investigated for their neuropharmacological effects. They may act as anxiolytics or antidepressants by modulating GABAergic and serotonergic systems. The specific effects of this compound on these systems remain to be fully elucidated but warrant investigation given the structural similarities to known psychoactive compounds.

Study on Antimicrobial Activity

A study published in Drug Target Insights examined various compounds for their antimicrobial efficacy. Although not directly focused on this compound, it highlighted the importance of structural features in determining biological activity against pathogens .

Neuropharmacological Investigations

In a broader context of neuropharmacology, research has shown that benzoxazepine derivatives can provide insights into the treatment of anxiety disorders. For example, compounds structurally related to 4-(2-ethylphenyl)-9-methoxy have been studied for their ability to enhance GABA receptor activity. This mechanism is crucial for developing anxiolytic medications .

Data Table: Comparative Biological Activities of Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-(2-Ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-benzoxazepin | 1396707-76-8 | Potential neuropharmacological effects |

| 7-Methoxy-4H-benzoxazepin | 22245-89-2 | Antimicrobial properties |

| 6-Methoxyquinolinone | 123266-86-4 | Neuroactive properties |

Q & A

Q. What are the recommended synthetic routes for 4-(2-ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, and what are the critical reaction parameters?

The synthesis of benzoxazepinone derivatives typically involves multi-step reactions, including cyclization and functional group modifications. A common approach is the condensation of substituted benzaldehyde derivatives with amino-alcohol precursors under reflux conditions in ethanol or tetrahydrofuran (THF), catalyzed by glacial acetic acid . For example, in analogous benzazepine syntheses, hydrolysis of ethoxycarbonyl intermediates using lithium hydroxide in THF–MeOH–H₂O (3:1:1) at 0°C followed by acidification yields the target compound . Critical parameters include solvent polarity, reaction temperature (e.g., reflux vs. room temperature), and catalyst selection to optimize yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- IR spectroscopy : To confirm carbonyl (C=O) and ether (C-O-C) functional groups (e.g., IR absorption at ~1678 cm⁻¹ for carbonyl stretches) .

- NMR spectroscopy : ¹H and ¹³C NMR to resolve the ethylphenyl substituent’s chemical environment and the methoxy group’s integration .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related benzoxazepine derivatives .

Q. What are the key safety considerations and handling protocols for this compound based on its structural analogs?

Analogous benzazepines require strict safety measures:

- Personal protective equipment (PPE) : Gloves (nitrile or neoprene), face shields, and safety glasses to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Follow hazardous waste guidelines for organic compounds with aromatic/heterocyclic moieties .

Advanced Research Questions

Q. How can researchers address contradictions in NMR or mass spectrometry data during structural elucidation?

Contradictions may arise from impurities, tautomerism, or stereochemical variations. Strategies include:

- Repetition under controlled conditions : Ensure reaction purity via column chromatography or recrystallization .

- Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for stereochemical confirmation .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values . Iterative data triangulation is critical to resolve discrepancies .

Q. What in vitro models are suitable for evaluating the biological activity of this benzoxazepinone derivative?

Based on structurally related compounds:

- Receptor binding assays : Screen for affinity at neurotransmitter receptors (e.g., GABAₐ, serotonin receptors) using radioligand displacement studies .

- Cell viability assays : Test cytotoxicity in HEK-293 or SH-SY5Y cell lines via MTT assays.

- Enzyme inhibition studies : Assess inhibition of kinases or phosphodiesterases using fluorogenic substrates .

Q. What strategies optimize the yield and purity of this compound under scalable reaction conditions?

- Catalyst optimization : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

- Process intensification : Employ continuous flow reactors for exothermic steps to maintain temperature control and reduce side reactions .

Q. How do modifications to the ethylphenyl or methoxy groups affect the compound’s physicochemical properties and bioactivity?

- Ethylphenyl substitution : Bulkier groups (e.g., trifluoromethyl) may enhance lipophilicity (logP) and blood-brain barrier penetration but reduce aqueous solubility .

- Methoxy position : Para-substitution (vs. ortho) can alter electronic effects, impacting receptor binding. For example, 9-methoxy analogs show improved metabolic stability compared to 7-methoxy derivatives in pharmacokinetic studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.